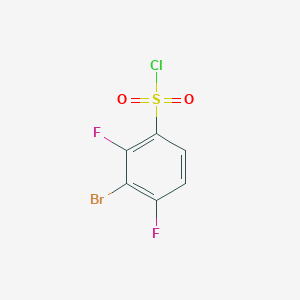

3-Bromo-2,4-difluorobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

3-bromo-2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-5-3(9)1-2-4(6(5)10)13(8,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPSUBAGXNJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-2,4-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a prime site for nucleophilic substitution. Common reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamides, a key step in drug discovery:

Example :

-

Conditions : Conducted at 0–5°C in anhydrous dichloromethane or THF with bases like triethylamine to neutralize HCl .

-

Applications : Used to synthesize inhibitors of perforin-mediated lysis (e.g., compound 3a , IC₅₀ = 1.17 μM) and PI3K/mTOR dual inhibitors in anticancer research .

| Amine Type | Product Application | Yield (%) | Source |

|---|---|---|---|

| Pyridin-3-amine | Anticancer agents | 75–85 | |

| Quinolin-8-amine | Anti-HIV-1 derivatives | 60–70 | |

| N-Methylamine | Metabolic stability modifiers | 80–90 |

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed coupling reactions, facilitating aryl-aryl bond formation:

Suzuki-Miyaura Coupling

Reaction with boronic acids under Pd catalysis:

-

Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Applications : Key in synthesizing thiophene-isoindolinone hybrids for perforin inhibition .

Hydrolysis to Sulfonic Acids

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acids:

-

Conditions : Aqueous NaOH (pH >10) at 25°C.

Oxidation to Sulfones

Strong oxidizing agents like H₂O₂ or KMnO₄ convert the sulfide to sulfones, though limited data exists for this specific compound.

Reduction Reactions

The sulfonyl chloride can be reduced to thiols or disulfides:

-

Reagents : LiAlH₄ or NaBH₄ in ether.

Electrophilic Aromatic Substitution

The fluorine and bromine substituents direct further substitution on the aromatic ring:

-

Halogenation : Bromine or chlorine can be introduced at the meta position relative to sulfonyl chloride .

-

Nitration : Limited by deactivation from electron-withdrawing groups.

Mechanistic Insights

The reactivity of 3-bromo-2,4-difluorobenzenesulfonyl chloride is governed by:

-

Electrophilicity : The -SO₂Cl group withdraws electrons, activating the ring for nucleophilic attack.

-

Steric and Electronic Effects : Fluorine atoms increase ring electron deficiency, while bromine provides a site for cross-coupling .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Source |

|---|---|---|

| 2,4-Difluorobenzenesulfonyl chloride | Faster sulfonamide formation | |

| 4-Bromo-2,5-difluoro derivative | Altered coupling regioselectivity |

This compound’s multifunctional reactivity makes it indispensable in medicinal chemistry, particularly for designing enzyme inhibitors and bioactive sulfonamides. Further studies are needed to explore its potential in asymmetric synthesis and catalytic applications.

Scientific Research Applications

Chemical Properties and Reactivity

3-Bromo-2,4-difluorobenzenesulfonyl chloride features a benzene ring substituted with bromine and fluorine atoms, along with a sulfonyl chloride functional group. This configuration enhances its electrophilic character, making it an effective reagent for nucleophilic substitution reactions. The compound can undergo various transformations, including:

- Substitution Reactions : Reacting with nucleophiles such as amines and alcohols to form sulfonamide derivatives.

- Reduction Reactions : The sulfonyl chloride group can be reduced to yield sulfonyl hydrides.

- Oxidation Reactions : It can be oxidized to generate sulfonic acids.

Organic Synthesis

This compound is extensively used as a reagent in organic synthesis. Its ability to introduce sulfonyl chloride groups into various substrates is crucial for creating complex molecules. For instance, it has been employed in the synthesis of biologically active compounds and pharmaceuticals, including anti-inflammatory and anticancer agents .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of sulfonamide derivatives that exhibit biological activity. Research has demonstrated its utility in developing inhibitors for various diseases, including HIV . The incorporation of fluorine atoms enhances the pharmacokinetic properties of these compounds, making them more effective as therapeutic agents .

Case Studies

- Synthesis of Antiviral Agents : A study utilized this compound in the synthesis of quinoline derivatives that showed potent anti-HIV activity. The reaction conditions were optimized to achieve high yields of the target compounds .

- Development of Sulfonamide Inhibitors : Another research project focused on synthesizing benzenesulphonamide inhibitors targeting perforin proteins. The use of this compound allowed for efficient formation of the desired sulfonamide structures under mild conditions .

Industrial Applications

In addition to its applications in research and medicine, this compound is also employed in industrial processes for producing agrochemicals and fine chemicals. Its reactivity makes it suitable for creating various functionalized compounds that are essential in these sectors.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or other substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-bromo-2,4-difluorobenzenesulfonyl chloride with structurally related sulfonyl chlorides and benzoyl chlorides, emphasizing molecular properties, substituent positions, and applications.

Table 1: Key Properties of this compound and Analogs

Key Findings:

Substituent Position Effects :

- Bromine at position 3 (as in the target compound) vs. position 5 (as in the 5-bromo isomer) alters steric and electronic properties. The 3-bromo derivative may exhibit enhanced electrophilicity at the sulfonyl chloride group due to proximity to fluorine substituents .

- Difluoro substitution at positions 2 and 4 (target compound) vs. 2 and 6 ( compound) impacts solubility and reactivity. The 2,4-difluoro arrangement likely reduces steric hindrance compared to 2,6-substitution, favoring nucleophilic attack .

Physical Properties :

- The 5-bromo-2,4-difluoro isomer () has a molecular weight of 291.49 and requires cold storage, suggesting thermal instability common in sulfonyl chlorides .

- The trifluorobenzoyl chloride analog () shows a higher predicted density (1.89 g/cm³) and boiling point (225.5°C), indicating stronger intermolecular forces due to additional fluorine atoms .

Applications :

- Sulfonyl chlorides like 4-bromo-2-fluoro derivatives () are premium-priced intermediates (¥18,600/5g), highlighting their value in high-purity syntheses .

- Methanesulfonyl chloride derivatives (e.g., ) are tailored for pharmaceutical applications, suggesting the target compound could similarly serve in drug discovery .

Synthetic Challenges :

- Discrepancies in CAS numbers (e.g., lists CAS 2228569-66-0 for two distinct compounds) underscore the need for rigorous verification in handling these reagents .

Notes

- Storage and Handling : Sulfonyl chlorides are moisture-sensitive and typically stored at low temperatures (e.g., 0–6°C for the 5-bromo isomer) to prevent hydrolysis .

- Regulatory Considerations : Compounds like this compound may fall under HS Code 2916.39.9090 (for halogenated sulfonated derivatives), requiring compliance with international trade regulations .

- Research Gaps: Limited data on the target compound’s exact melting point, solubility, or toxicity necessitate further experimental characterization.

Biological Activity

3-Bromo-2,4-difluorobenzenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 291.50 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

The biological activity of this compound is primarily attributed to its role as a sulfonamide. Sulfonamides are known to inhibit various enzymes and pathways:

- Enzyme Inhibition : These compounds can act as inhibitors of specific kinases and proteases, which are crucial in cancer and inflammatory pathways. For instance, sulfonamides can inhibit the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Perforin Inhibition : Research indicates that certain arylsulfonamides can inhibit perforin-mediated lysis in immune responses. This mechanism is vital for modulating immune cell activity during autoimmune diseases or infections .

Structure-Activity Relationships (SAR)

The SAR studies of sulfonamides, including this compound, reveal that:

- Substituents on the benzene ring : The presence of halogens (like bromine and fluorine) enhances the lipophilicity and bioavailability of the compound.

- Sulfonyl Chloride Group : This functional group increases reactivity towards nucleophiles, which can be exploited in drug design to create more potent derivatives .

Anticancer Activity

Case studies have shown that compounds related to this compound exhibit significant anticancer properties:

- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives could inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values ranging from 20 nM to 130 nM .

- Apoptosis Induction : Flow cytometry analyses indicated that these compounds could induce apoptosis in cancer cells by disrupting the cell cycle at the G0/G1 phase .

Antibacterial Activity

Recent developments have also explored the antibacterial properties of related sulfonamide compounds. Some derivatives have shown effectiveness against resistant strains of bacteria by inhibiting key bacterial enzymes .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivatives | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | This compound | 20 - 130 | PI3K/AKT/mTOR pathway inhibition |

| Apoptosis Induction | Various sulfonamide derivatives | Varies | Cell cycle arrest and apoptosis induction |

| Antibacterial | Sulfonamide derivatives | Varies | Inhibition of bacterial enzymes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-2,4-difluorobenzenesulfonyl chloride, and how can purity be optimized?

- Methodology : Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors. For bromo- and fluoro-substituted derivatives, regioselective sulfonation requires controlled reaction conditions (e.g., low temperatures and inert atmospheres to minimize decomposition). Post-synthesis purification involves fractional distillation or recrystallization using non-polar solvents. Purity (>98%) is confirmed via GC or HPLC analysis .

- Key Considerations : Use anhydrous reagents to avoid hydrolysis of the sulfonyl chloride group. Monitor reaction progress using TLC with UV visualization for intermediate sulfonic acids.

Q. How should this compound be stored to ensure long-term stability?

- Methodology : Store under inert gas (argon/nitrogen) in moisture-free, sealed containers at 0–6°C. Decomposition occurs via hydrolysis, forming sulfonic acids, so desiccants (e.g., molecular sieves) are recommended. Avoid exposure to amines or alcohols, which can trigger nucleophilic substitutions .

- Safety Note : Use corrosion-resistant storage materials (e.g., glass or PTFE-lined containers) due to the compound’s acidic and reactive nature .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR identifies fluorine substituent environments (δ ~ -110 to -160 ppm for aromatic fluorines). ¹H NMR resolves bromine’s deshielding effects on adjacent protons.

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight (273.50 g/mol) and isotopic patterns from bromine .

- IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence reactivity in nucleophilic substitution reactions?

- Methodology :

- Bromine’s electron-withdrawing effect activates the sulfonyl chloride group for nucleophilic attack (e.g., by amines or alcohols). Fluorine’s ortho/para-directing nature stabilizes intermediates via resonance.

- Experimental Design : Compare reaction rates with analogs lacking bromine/fluorine using kinetic studies (e.g., UV-Vis monitoring of thiocyanate displacement).

- Data Contradiction : If unexpected regioselectivity occurs, perform DFT calculations to assess electronic effects or steric hindrance from fluorine .

Q. What strategies mitigate byproduct formation during coupling reactions (e.g., sulfonamide synthesis)?

- Methodology :

- Use excess nucleophile (e.g., amine) to drive the reaction to completion and minimize residual sulfonyl chloride.

- Byproduct Analysis : Isolate side products (e.g., sulfonic acids) via column chromatography and characterize using LC-MS to identify hydrolysis pathways.

- Optimization : Add scavengers (e.g., molecular sieves) to absorb HCl byproducts, which can catalyze decomposition .

Q. How does this compound’s stability vary under different solvent systems or catalytic conditions?

- Methodology :

- Conduct accelerated stability studies in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.

- Key Finding : In DMSO, decomposition rates increase due to sulfonyl chloride-DMSO interactions. Use toluene for prolonged reactions requiring heat .

- Catalytic Effects : Metal catalysts (e.g., Pd) may induce dehalogenation; test catalytic compatibility using controlled trials with GC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.